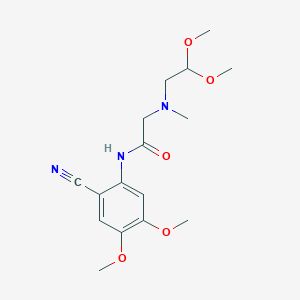
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-methylglycinamide
Descripción general
Descripción
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-methylglycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by its unique chemical structure, which includes cyano, dimethoxyphenyl, and dimethoxyethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-methylglycinamide typically involves multi-step organic reactions. The starting materials might include 2-cyano-4,5-dimethoxybenzaldehyde and 2,2-dimethoxyethylamine. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. The final step usually involves the formation of the glycinamide bond through amidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-ethylglycinamide
- N~1~-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-propylglycinamide
Uniqueness
N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(2,2-dimethoxyethyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[2,2-dimethoxyethyl(methyl)amino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-19(10-16(23-4)24-5)9-15(20)18-12-7-14(22-3)13(21-2)6-11(12)8-17/h6-7,16H,9-10H2,1-5H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKGZOWXCGBOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(OC)OC)CC(=O)NC1=CC(=C(C=C1C#N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


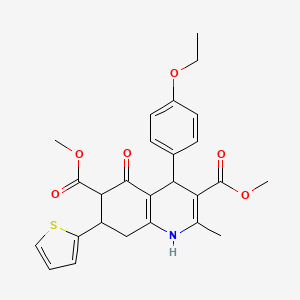
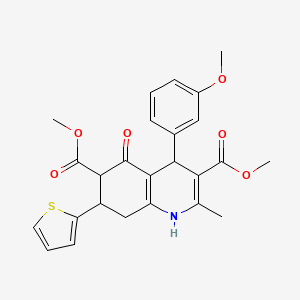

![2'-amino-1'-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4306125.png)
![ETHYL 4-(2,5-DIMETHYLPHENYL)-2-OXO-6-{[(4-PHENYL-5-THIOXO-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE](/img/structure/B4306129.png)
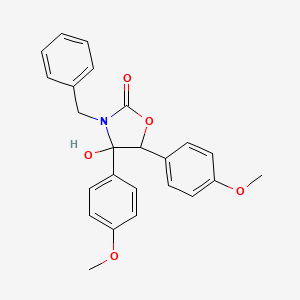
![4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4306149.png)
![N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[2-(2-HYDROXYETHYL)-1-PIPERIDINYL]ACETAMIDE](/img/structure/B4306160.png)
![N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE](/img/structure/B4306167.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B4306172.png)
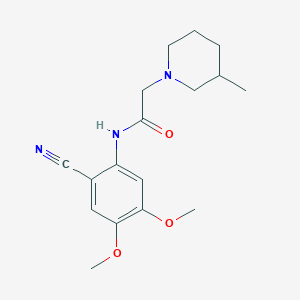
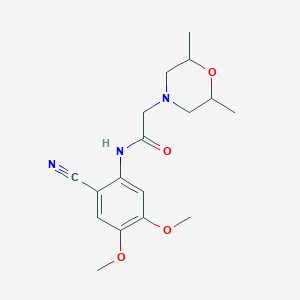
![2-AMINO-4-(2,3-DIMETHOXYPHENYL)-5-OXO-1-(5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B4306207.png)
![1-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE](/img/structure/B4306214.png)
